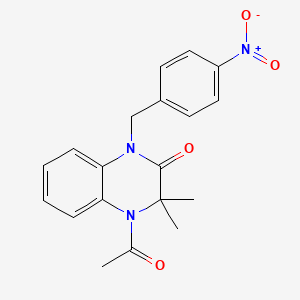
N-(2,6-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMFP-1 and is a proline-based organocatalyst. It has been synthesized using several methods, and its mechanism of action has been studied extensively.
作用機序
DMFP-1 acts as a catalyst in various reactions by forming an iminium ion intermediate. The intermediate then reacts with the nucleophile, resulting in the formation of the desired product. The catalytic activity of DMFP-1 is believed to be due to the presence of the proline moiety, which can act as a hydrogen bond donor and acceptor, as well as the 3-fluorobenzoyl group, which can enhance the electrophilicity of the iminium ion intermediate.
Biochemical and Physiological Effects:
DMFP-1 has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that further studies are required to fully understand the potential effects of DMFP-1.
実験室実験の利点と制限
DMFP-1 has several advantages as a catalyst, including its high selectivity and yield, low toxicity, and ease of synthesis. However, it also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for the study of DMFP-1. One direction is to further explore its potential applications in organic synthesis and medicinal chemistry. Additionally, further studies are required to fully understand the mechanism of action of DMFP-1 and its potential use in the treatment of cancer and Alzheimer's disease. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for DMFP-1.
In conclusion, DMFP-1 is a proline-based organocatalyst that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of DMFP-1 in various fields and to develop more efficient and cost-effective synthesis methods.
合成法
DMFP-1 can be synthesized using various methods, including the reaction of 2,6-dimethylbenzaldehyde, 3-fluorobenzoyl chloride, and L-proline in the presence of a base such as triethylamine. Another method involves the reaction of 2,6-dimethylbenzaldehyde, 3-fluorobenzoyl chloride, and L-proline in the presence of an acid such as hydrochloric acid. Both methods have been found to yield high purity DMFP-1.
科学的研究の応用
DMFP-1 has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. It has been found to be an effective catalyst in several reactions, including the Michael addition reaction, aldol reaction, and Mannich reaction. DMFP-1 has also been used in the synthesis of various natural products and pharmaceuticals. Additionally, DMFP-1 has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-6-3-7-14(2)18(13)22-19(24)17-10-5-11-23(17)20(25)15-8-4-9-16(21)12-15/h3-4,6-9,12,17H,5,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWSHIBTJFVXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6130817.png)
![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
![methyl {[4-(4-methoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetate](/img/structure/B6130888.png)
![2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6130895.png)


